molecular formula C11H14N2O2 B1400929 Methyl 3-amino-4-(cyclopropylamino)benzoate CAS No. 848819-84-1

Methyl 3-amino-4-(cyclopropylamino)benzoate

Cat. No. B1400929
CAS RN: 848819-84-1
M. Wt: 206.24 g/mol
InChI Key: NDUMYKHASAAPMO-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-(cyclopropylamino)benzoate, also known as “Methyl-CAPB”, is an organic compound with a molecular formula of C10H13NO2. It is a derivative of benzoic acid, and is found in a variety of natural sources, such as plant and animal tissues, as well as in some foods. Methyl-CAPB has been studied extensively due to its potential applications in the pharmaceutical and medical fields. This compound has been found to possess a number of biochemical and physiological effects, and has been shown to be a useful tool in laboratory experiments.

Scientific Research Applications

Synthesis and Labeling

  • Methyl 3-amino-4-(cyclopropylamino)benzoate is used in the synthesis of complex organic compounds. For instance, it played a role in the preparation of methyl 4-(2,5-dihydroxybenzylamino)benzoate, a compound labeled with tritium and carbon-14 for research purposes (Taylor et al., 1996).

Chemical Transformations

  • This compound demonstrates versatility in undergoing chemical transformations. For example, it cyclized in the presence of bases, forming 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid (Ukrainets et al., 2014).

Crystallography and Molecular Structure

  • Methyl 3-amino-4-(cyclopropylamino)benzoate is significant in crystallography for understanding molecular structures. For example, the study of its crystallization with two independent molecules in the asymmetric unit provided insights into molecular orientations and connections through hydrogen bonds (Jones & Kuś, 2004).

Building Blocks for Amino Acids

  • The compound serves as a building block for cyclopropyl-containing amino acids, demonstrating its utility in the synthesis of complex organic molecules and potential in peptidomimetics (Limbach et al., 2009).

Synthesis of Heterocyclic Systems

  • It's also utilized in the synthesis of various heterocyclic systems, indicating its role in the creation of diverse chemical structures (Toplak et al., 1999).

Polymerization Initiator

  • This compound acts as an initiator for polymerization reactions, like in the polymerization of cyclohexene oxide, suggesting its importance in materials science (Abu-Abdoun & Ledwith, 2007).

properties

IUPAC Name

methyl 3-amino-4-(cyclopropylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-15-11(14)7-2-5-10(9(12)6-7)13-8-3-4-8/h2,5-6,8,13H,3-4,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDUMYKHASAAPMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)NC2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10734182
Record name Methyl 3-amino-4-(cyclopropylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

848819-84-1
Record name Methyl 3-amino-4-(cyclopropylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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